

An In-depth Technical Guide to P2Y14 Receptor Activation by MRS2690

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Compound of Interest

Compound Name: MRS2690

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Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.^{[1][2]} It is specifically classified under the Gi-coupled P2Y12-like subfamily.^{[1][3]} The receptor is endogenously activated by uridine diphosphate (UDP) and various UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.^{[1][3][4][5]} P2Y14R is expressed in numerous tissues, with prominent levels in immune and inflammatory cells like neutrophils and mast cells, as well as in epithelial cells, adipocytes, and the brain.^{[4][6][7]} Its activation is implicated in a range of physiological and pathophysiological processes, including immune responses, inflammation, cell migration, and metabolic regulation.^{[3][6][8][9]}

MRS2690 is a potent and selective synthetic agonist for the P2Y14 receptor.^{[10][11]} As an analogue of UDP-glucose, it serves as a critical pharmacological tool for elucidating the receptor's signaling pathways and physiological functions.^{[3][11]} This guide provides a comprehensive technical overview of P2Y14R activation by **MRS2690**, focusing on quantitative data, signaling mechanisms, and detailed experimental protocols.

Data Presentation: Quantitative Analysis of P2Y14 Agonists

The potency and efficacy of **MRS2690** compared to endogenous ligands are critical for experimental design and data interpretation.

Table 1: Potency and Efficacy of P2Y14 Receptor Agonists

Agonist	Potency (EC50)	Relative Potency	Cell System/Assay	Source
MRS2690	49 nM	~7-fold higher than UDP-glucose	Not specified	[10][12]
UDP-glucose	~343 nM (inferred)	Reference	Not specified	[10]
UDP	More potent than UDP-glucose	5-fold more potent than UDP-glucose	P2Y14-HEK293, C6 glioma, CHO cells / cAMP assay	[4]

Table 2: Binding Affinity of Ligands to P2Y14 Receptor

Ligand	Affinity (KD)	Cell System/Assay	Source
[³ H]UDP	10 nM	Membranes from HEK cells expressing P2Y14 / Radioligand binding assay	[13]

P2Y14 Receptor Signaling Pathways

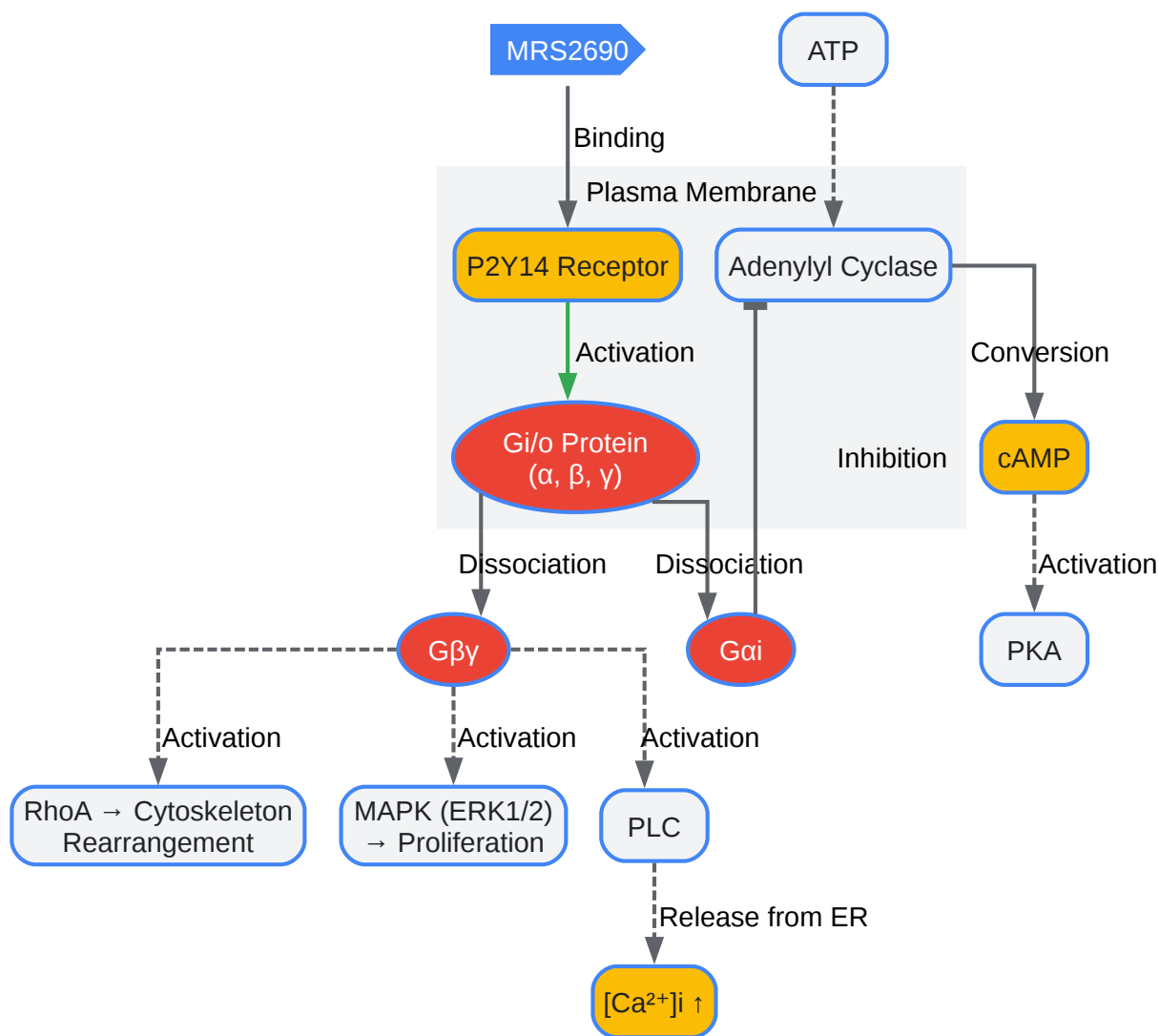
Activation of the P2Y14 receptor by **MRS2690** initiates a cascade of intracellular signaling events, primarily through the Gi alpha subunit and the Gβγ dimer.

Primary Gi-Mediated Pathway: The canonical signaling pathway for P2Y14R involves the Gi protein.[1][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA).[14] This

pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi proteins.[\[4\]](#)

Other Signaling Pathways: Beyond cAMP inhibition, P2Y₁₄R activation can trigger other important signaling cascades:

- **MAPK Pathway:** P2Y₁₄R activation can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2. This response is also pertussis toxin-sensitive, indicating it is downstream of Gi activation.[\[4\]](#)[\[15\]](#)
- **RhoA Activation:** In human neutrophils, UDP-glucose has been shown to promote the robust activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and cell migration (chemotaxis).[\[16\]](#)
- **Intracellular Calcium (Ca²⁺) Mobilization:** While P2Y₁₄R is primarily Gi-coupled, its activation can lead to an increase in intracellular Ca²⁺.[\[4\]](#)[\[17\]](#) This is often studied in engineered cell systems where the receptor is co-expressed with a chimeric Gαq/i protein, which redirects the Gi-coupled signal to the Gq pathway, activating phospholipase C (PLC) and subsequent Ca²⁺ release from intracellular stores.[\[4\]](#) In some native cells, this Ca²⁺ response is pertussis toxin-sensitive, suggesting it may be mediated by the Gβγ subunits of the Gi protein activating PLC.[\[4\]](#)[\[18\]](#)



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P2Y14 receptor signaling pathways activated by **MRS2690**.

Experimental Protocols

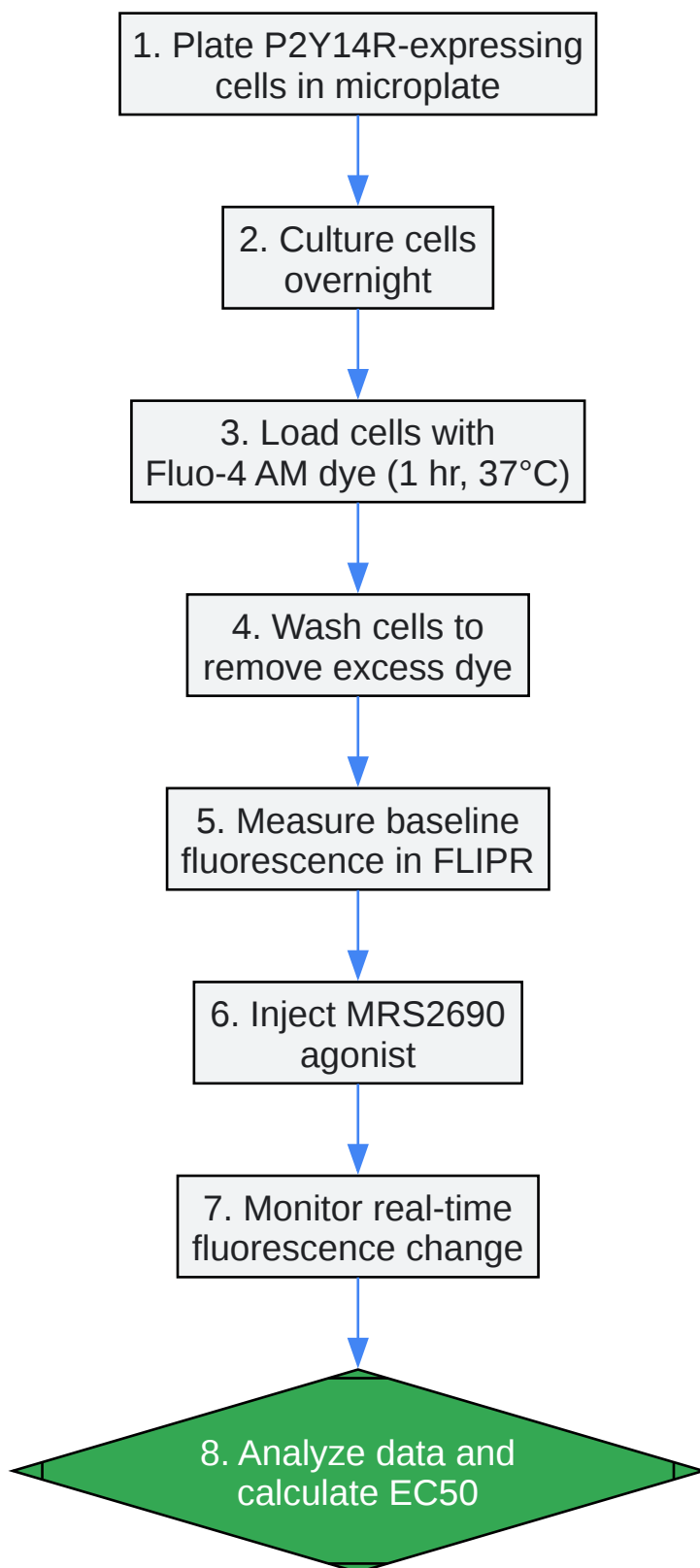
Detailed methodologies are essential for the accurate study of P2Y14R activation.

Intracellular Calcium (Ca^{2+}) Mobilization Assay

This assay is widely used to screen for compounds that modulate GPCR activity by measuring changes in intracellular calcium levels.^[19] For Gi-coupled receptors like P2Y14, this often requires co-expression of a chimeric G protein.

- Objective: To measure the increase in intracellular Ca^{2+} concentration following P2Y14R activation by **MRS2690**.
- Materials:
 - HEK293 or COS-7 cells transiently or stably co-expressing the human P2Y14 receptor and a chimeric $\text{G}\alpha\text{q/i}$ protein.
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).^[20]
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - **MRS2690** and other test compounds.
 - Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with automated injection.^[19]
- Protocol:
 - Cell Plating: Seed the engineered cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
 - Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C in the dark.
 - Washing: Gently wash the cells with assay buffer to remove excess dye.
 - Compound Addition & Measurement: Place the plate into the FLIPR instrument. Record a baseline fluorescence reading. The instrument's integrated pipettor then adds **MRS2690** (or other compounds) to the wells, and fluorescence is continuously monitored in real-time to detect the transient increase in intracellular Ca^{2+} .^{[19][20]}

- **Data Analysis:** The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.



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Workflow for a calcium mobilization assay.

cAMP Accumulation Assay

This assay directly measures the canonical output of Gi-coupled receptor activation.

- Objective: To quantify the inhibition of adenylyl cyclase activity by measuring the decrease in forskolin-stimulated cAMP levels.
- Materials:
 - P2Y14R-expressing cells (e.g., HEK293, C6 glioma).[\[4\]](#)
 - Forskolin (an adenylyl cyclase activator).
 - **MRS2690**.
 - cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
- Protocol:
 - Cell Culture: Culture P2Y14R-expressing cells to near confluency.
 - Pre-incubation: Pre-incubate cells with various concentrations of **MRS2690** for a short period (e.g., 15 minutes).
 - Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).[\[21\]](#)
 - Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release intracellular cAMP.
 - cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection kit.
- Data Analysis: The amount of cAMP produced in the presence of **MRS2690** is compared to the amount produced by forskolin alone. Data are used to generate a concentration-inhibition curve and calculate the IC50 value for the agonist.

Radioligand Binding Assay

This assay determines the affinity of ligands for the P2Y14 receptor.

- Objective: To measure the binding affinity (KD or Ki) of **MRS2690** by competing with a radiolabeled ligand.
- Materials:
 - Membrane preparations from HEK cells expressing a high level of the P2Y14 receptor.[\[13\]](#)
[\[22\]](#)
 - Radioligand, typically [³H]UDP.[\[13\]](#)[\[22\]](#)
 - Unlabeled **MRS2690** and other competitor ligands.
 - Binding buffer.
 - Glass fiber filters and a cell harvester for rapid filtration.
 - Scintillation counter.
- Protocol:
 - Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [³H]UDP, and varying concentrations of unlabeled **MRS2690**.
 - Incubation: Incubate the mixture for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[\[13\]](#)
 - Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[\[13\]](#)
 - Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 - Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[\[13\]](#)

- **Data Analysis:** The amount of radioactivity on the filters represents the amount of bound $[^3\text{H}]\text{UDP}$. The data are used to generate a competition curve, from which the K_i value for **MRS2690** can be calculated using the Cheng-Prusoff equation.

Conclusion

MRS2690 is an invaluable tool for probing the function of the P2Y₁₄ receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in cellular processes.^{[10][11]} Through its primary Gi-mediated inhibition of adenylyl cyclase and modulation of other key pathways like MAPK and RhoA, P2Y₁₄R activation by **MRS2690** can influence a wide array of physiological responses, particularly in the context of immunity and inflammation.^{[4][16]} The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the complex biology of the P2Y₁₄ receptor and evaluate its potential as a therapeutic target for various diseases.

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References

1. mdpi.com [mdpi.com]
2. genecards.org [genecards.org]
3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
4. Signalling and pharmacological properties of the P2Y₁₄ receptor - PMC [pmc.ncbi.nlm.nih.gov]
5. P2Y₁₄ Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
6. Adipocyte P2Y₁₄ receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
7. P2RY14 - Wikipedia [en.wikipedia.org]

- 8. The purinergic P2Y₁₄ receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y₁₄ Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRS 2690 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 11. pa2online.org [pa2online.org]
- 12. resources.tocris.com [resources.tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2Y₁₄ receptor is functionally expressed in satellite glial cells and mediates interleukin-1 β and chemokine CCL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The UDP-sugar-sensing P2Y₁₄ receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P2Y₁₄ receptor activation of platelets induces Ca²⁺ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y₁ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca²⁺ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Ca²⁺ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective coupling of type 6 adenylyl cyclase with type 2 IP₃ receptors mediates direct sensitization of IP₃ receptors by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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